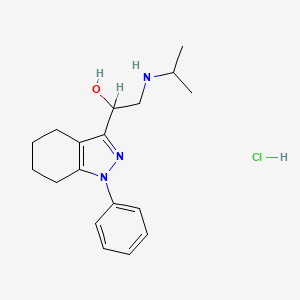
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is a synthetic organic compound It belongs to the class of indazole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Methanol Group: This step may involve the reduction of a corresponding ester or aldehyde.
Substitution with Isopropylamino Group: This can be done through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the indazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic ring.
科学的研究の応用
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Study of its effects on cellular processes and signaling pathways.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
1H-Indazole-3-ethanol: Similar structure with an ethanol group instead of methanol.
1H-Indazole-3-methanamine: Contains an amine group instead of the isopropylamino group.
Uniqueness
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
特性
CAS番号 |
23595-01-9 |
|---|---|
分子式 |
C18H26ClN3O |
分子量 |
335.9 g/mol |
IUPAC名 |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-13(2)19-12-17(22)18-15-10-6-7-11-16(15)21(20-18)14-8-4-3-5-9-14;/h3-5,8-9,13,17,19,22H,6-7,10-12H2,1-2H3;1H |
InChIキー |
AZJSIILBJXAPQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(C1=NN(C2=C1CCCC2)C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
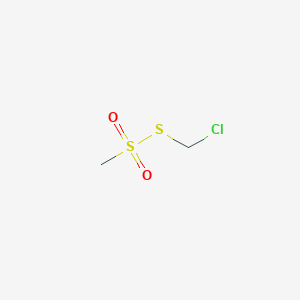


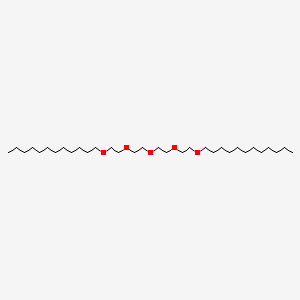


![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
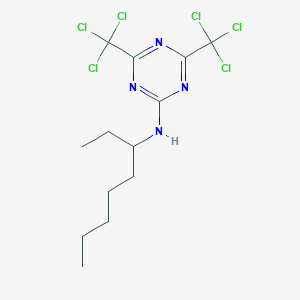

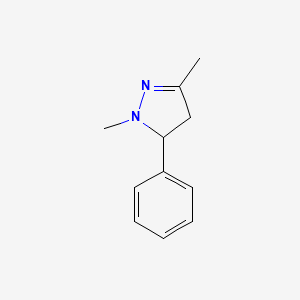
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
